2-Bromo-5-(4-chlorophenyl)oxazole
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Overview
Description
“2-Bromo-5-(4-chlorophenyl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound “2-Bromo-5-(4-chlorophenyl)oxazole” has bromine and chlorine substituents on the phenyl ring .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-5-(4-chlorophenyl)oxazole” are not detailed in the available resources, oxazole derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Reactions
- Synthesis of Extended Oxazoles : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives, like 2-(halomethyl)-4,5-diaryloxazoles, have been shown to be reactive scaffolds for synthetic elaboration, useful in the synthesis of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
Anticancer and Antimicrobial Properties
- Anticancer and Antimicrobial Agents : Some compounds incorporating 2-Bromo-5-(4-chlorophenyl)oxazole have shown significant anticancer and antimicrobial activities. These include derivatives like 1,3-oxazole clubbed pyridyl-pyrazolines (Katariya, Vennapu, & Shah, 2021).
Organic Synthesis
- Palladium-catalyzed Direct Arylation : The compound is useful in the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, enabling efficient access to various (hetero)aryloxazoles (Verrier, Martin, Hoarau, & Marsais, 2008).
Solar Photo-Thermochemical Syntheses
- Solar Photo-Thermochemical Syntheses : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives have been synthesized using solar photo-thermochemical methods, demonstrating the potential for greener synthetic approaches (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Antibacterial Study
- Antibacterial Properties : Novel compounds containing the 2-Bromo-5-(4-chlorophenyl)oxazole fragment have exhibited good antibacterial activity against various bacterial strains, indicating potential pharmaceutical applications (Mehta, 2016).
Cross-Coupling Reactions
- Cross-Coupling Reactions : This compound has been used in the synthesis of 2,4-disubstituted oxazoles, demonstrating selectivity for cross-coupling reactions, which is vital for complex organic syntheses (Young, Smith, & Taylor, 2004).
Regioselective Bromination
- Regioselective Bromination : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives are useful in regioselective bromination, essential for creating specific bonds in complex molecules (Li, Buzon, & Zhang, 2011).
Future Directions
properties
IUPAC Name |
2-bromo-5-(4-chlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXJFOULDXKGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(4-chlorophenyl)oxazole |
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